![molecular formula C23H21F2N3O4S2 B2908456 N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-76-8](/img/structure/B2908456.png)
N-(3-(5-(4-fluorophenyl)-1-((4-fluorophenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a pyrazole ring, two fluorophenyl groups, and a sulfonamide group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to interact with biological targets .
Molecular Structure Analysis
The presence of the pyrazole ring and the sulfonamide group could result in a planar structure. The fluorine atoms on the phenyl rings could be involved in hydrogen bonding interactions .Chemical Reactions Analysis
Sulfonamides are known to undergo a variety of reactions including hydrolysis, oxidation, and reduction . The pyrazole ring could also participate in various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. The presence of the sulfonamide group and the fluorophenyl groups could increase the polarity and hence the solubility of the compound in polar solvents .Applications De Recherche Scientifique
Synthesis and Bioactivity
Researchers have developed new sulfonamide derivatives exhibiting diverse biological activities. A study synthesized a series of compounds testing them for cytotoxicity, tumor specificity, and potential as carbonic anhydrase (CA) inhibitors, showing promising cytotoxic activities and strong inhibition of human cytosolic isoforms hCA I and II, which could be pivotal for further anti-tumor activity studies (Gul et al., 2016).
Anticancer and Anti-HCV Activities
Celecoxib derivatives were synthesized to evaluate their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Selected compounds exhibited anti-inflammatory and analgesic activities without causing significant tissue damage, showing potential as therapeutic agents (Küçükgüzel et al., 2013).
Antimicrobial Evaluation
Novel pyrazolopyrimidines incorporating mono- and diphenylsulfonyl groups were synthesized and displayed antimicrobial activities surpassing that of the reference drug. Interestingly, derivatives with a single sulfone group were more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
Enzyme Inhibition and Cytotoxicity
A study on 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide derivatives showed significant cytotoxic and carbonic anhydrase (CA) inhibitory effects, with one compound exhibiting the highest tumor selectivity and potency, suggesting its potential as a novel anticancer agent. All synthesized sulfonamides demonstrated good inhibition profile on hCA IX and XII, highlighting their selectivity towards these isoenzymes (Gul et al., 2016).
Multi-Target Enzyme Inhibition
Another study designed novel 4-(3-(difluorophenyl)-5-(dimethoxyphenyl)-4,5-dihydropyrazol-1-yl)benzenesulfonamides due to their broad bioactivities, including AChE and human carbonic anhydrase I and II (hCA I and hCA II) inhibitory potencies. These compounds showed significant inhibitory activity against these enzymes at nanomolar levels, suggesting their potential as promising AChE and CA inhibitors (Yamali et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-[3-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F2N3O4S2/c1-2-33(29,30)27-20-5-3-4-17(14-20)22-15-23(16-6-8-18(24)9-7-16)28(26-22)34(31,32)21-12-10-19(25)11-13-21/h3-14,23,27H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJONLTWKBVBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.